N-(furan-3-ylmethyl)-1,3,5-trimethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-1,3,5-trimethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamides and their derivatives, including pyrazole-based sulfonamides, have been extensively studied for their inhibitory activity against human carbonic anhydrase (hCA) isoenzymes. These enzymes play crucial roles in various physiological processes, and their inhibitors are valuable in treating conditions like glaucoma, epilepsy, and mountain sickness. A study by Büyükkıdan et al. (2017) demonstrated that metal complexes derived from pyrazole-based sulfonamides show significant in vitro inhibitory activity against hCA I and II isoenzymes, surpassing even acetazolamide, a standard control compound (Büyükkıdan et al., 2017).
Antimicrobial and Anticancer Activities
The structural versatility of pyrazole-sulfonamide compounds allows for the synthesis of derivatives with potential antimicrobial and anticancer properties. For instance, compounds synthesized from pyrazole-sulfonamide backbones have been evaluated for their in vitro antiproliferative activities against various cancer cell lines, revealing cell-selective effects and broad-spectrum antitumor activities comparable to established anticancer drugs (Mert et al., 2014). Additionally, novel chitosan Schiff bases derived from heteroaryl pyrazole compounds have shown promising antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi, highlighting the potential of pyrazole-sulfonamide derivatives in developing new antimicrobial agents (Hamed et al., 2020).
Material Science Applications
In the realm of material science, sulfonamide derivatives have been explored as corrosion inhibitors for metals in acidic environments. Research by Sappani and Karthikeyan (2014) on sulfonamide-based compounds, including those with furan moieties, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid medium, indicating the potential application of these compounds in protecting industrial materials (Sappani & Karthikeyan, 2014).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of “N-(furan-3-ylmethyl)-1,3,5-trimethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide” could be one or more of the enzymes or receptors involved in these activities.
Mode of Action
Many pyrazole derivatives work by binding to their target enzymes or receptors and modulating their activity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Given the wide range of activities exhibited by pyrazole derivatives, it could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its targets and mode of action. Given the potential activities of pyrazole derivatives, it could have a range of effects, from modulating enzyme activity to affecting cell signaling .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1,3,5-trimethyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-17(14(2)19(3)18-13)25(21,22)20(11-15-7-9-23-12-15)8-6-16-5-4-10-24-16/h4-5,7,9-10,12H,6,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMFOQSDIKZZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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